2-Methyltetradecyl acrylate
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Overview
Description
2-Methyltetradecyl acrylate is an organic compound with the molecular formula C18H34O2. It is an ester derived from acrylic acid and 2-methyltetradecanol. This compound is part of the acrylate family, which is widely used in the production of polymers and copolymers due to their versatile properties and applications in various industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyltetradecyl acrylate typically involves the esterification of acrylic acid with 2-methyltetradecanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes. These processes involve the reaction of acrylic acid with 2-methyltetradecanol in the presence of a catalyst and a dehydrating agent. The continuous flow method offers advantages such as improved reaction control, higher yields, and reduced formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Methyltetradecyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound) under the influence of radical initiators such as benzoyl peroxide or azobisisobutyronitrile.
Hydrolysis: In the presence of strong acids or bases, it can hydrolyze to yield acrylic acid and 2-methyltetradecanol.
Addition Reactions: It can participate in Michael addition reactions with nucleophiles such as thiols and amines.
Common Reagents and Conditions:
Polymerization: Radical initiators, heat, or UV light.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Addition Reactions: Nucleophiles such as thiols and amines, often under mild conditions.
Major Products:
Polymerization: Poly(this compound).
Hydrolysis: Acrylic acid and 2-methyltetradecanol.
Addition Reactions: Various adducts depending on the nucleophile used.
Scientific Research Applications
2-Methyltetradecyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential in creating hydrogels and other materials for tissue engineering.
Mechanism of Action
The mechanism of action of 2-Methyltetradecyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the creation of various polymeric materials. The molecular targets and pathways involved include radical-mediated polymerization and Michael addition reactions, which allow for the formation of complex polymer structures .
Comparison with Similar Compounds
- 2-Methylbutyl acrylate
- 2-Methylhexyl acrylate
- 2-Methyloctyl acrylate
Comparison: 2-Methyltetradecyl acrylate is unique due to its longer alkyl chain, which imparts distinct hydrophobic properties and influences the physical characteristics of the resulting polymers. Compared to shorter-chain acrylates, it provides enhanced flexibility and lower glass transition temperatures in polymer applications .
Properties
CAS No. |
93804-51-4 |
---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
2-methyltetradecyl prop-2-enoate |
InChI |
InChI=1S/C18H34O2/c1-4-6-7-8-9-10-11-12-13-14-15-17(3)16-20-18(19)5-2/h5,17H,2,4,6-16H2,1,3H3 |
InChI Key |
UHSGJVXENOKVTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)COC(=O)C=C |
Origin of Product |
United States |
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